Orexin-B, human
説明
準備方法
Synthetic Routes and Reaction Conditions: Orexin-B is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling: Subsequent amino acids are coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of orexin-B involves large-scale SPPS, which is optimized for efficiency and yield. The process includes automated peptide synthesizers, which streamline the coupling and deprotection steps, and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions: Orexin-B undergoes various chemical reactions, including:
Oxidation: Exposure to reactive oxygen species (ROS) can lead to the oxidation of methionine residues in orexin-B.
Reduction: Reduction reactions can reverse the oxidation of methionine residues, restoring the peptide’s functionality.
Substitution: Amino acid substitutions can be introduced during peptide synthesis to study the structure-activity relationship of orexin-B.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used to induce oxidation.
Reduction: Dithiothreitol (DTT) is used as a reducing agent to reverse oxidation.
Substitution: Amino acid analogs are used during SPPS to introduce substitutions.
Major Products Formed:
Oxidation Products: Oxidized methionine residues.
Reduction Products: Reduced methionine residues.
Substitution Products: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Orexin-B has numerous applications in scientific research, including:
Neuroscience: Studying the role of orexin-B in sleep-wake regulation, appetite control, and reward systems.
Pharmacology: Developing orexin receptor agonists and antagonists for potential therapeutic use.
Biochemistry: Exploring the structure-activity relationship of orexin-B and its interactions with receptors.
作用機序
Orexin-B exerts its effects by binding to two G-protein-coupled receptors, orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). Upon binding, these receptors activate intracellular signaling pathways, including the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC). This cascade ultimately results in the modulation of neuronal activity and various physiological responses .
類似化合物との比較
Orexin-A: Another neuropeptide derived from the same precursor protein as orexin-B.
Neuropeptide Y: Involved in regulating appetite and energy homeostasis, similar to orexin-B.
Melanin-Concentrating Hormone: Plays a role in energy balance and feeding behavior.
Uniqueness of Orexin-B: Orexin-B is unique in its ability to specifically bind to orexin receptors and modulate a wide range of physiological functions. Its role in regulating sleep-wake cycles and energy homeostasis distinguishes it from other neuropeptides .
生物活性
Orexin-B, also known as hypocretin-2, is a neuropeptide that plays a crucial role in various physiological processes, particularly in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. This article delves into its biological activity, highlighting key research findings and case studies.
Structure and Function
Orexin-B is synthesized in the lateral hypothalamus and acts as an endogenous agonist at orexin receptors OX1R and OX2R. The binding affinities of Orexin-B to these receptors are characterized by Ki values of 420 nM for OX1R and 36 nM for OX2R, indicating a higher affinity for OX2R . The peptide is involved in stimulating feeding behavior and has been shown to influence arousal and wakefulness.
Biological Activities
1. Regulation of Sleep-Wake Cycles
Orexin-B is integral to maintaining wakefulness. Studies have demonstrated that orexin receptor knockout mice exhibit severe sleepiness, indicating that orexins are essential for stabilizing wakefulness . In humans, narcolepsy is often associated with a significant loss of orexin-producing neurons, leading to chronic sleepiness .
2. Feeding Behavior
Orexin-B stimulates appetite when administered centrally. Research has shown that microinjections of orexin peptides into the lateral ventricles of rats lead to increased food intake . This effect underscores the role of orexins in energy balance and metabolism.
3. Neuroprotective Effects
Recent studies indicate that Orexin-B may have neuroprotective properties, particularly for dopaminergic neurons. In vitro experiments using rat midbrain cultures revealed that Orexin-B can protect these neurons from oxidative stress-induced damage .
Case Studies and Research Findings
Implications for Health and Disease
The dysregulation of orexin signaling has been implicated in several health conditions:
- Narcolepsy : Characterized by a deficiency in orexin signaling, leading to excessive daytime sleepiness.
- Obesity : Alterations in orexin levels may contribute to obesity through their effects on appetite regulation.
- Neurodegenerative Diseases : The interaction between oxidative stress and Orexin-B suggests potential pathways for therapeutic interventions in conditions such as Alzheimer's disease .
特性
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H212N44O35S.C2HF3O2/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131;3-2(4,5)1(6)7/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139);(H,6,7)/t63-,64-,65-,66-,67+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVBFACECHJDRS-ILFAYJBDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C125H213F3N44O37S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3013.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。